

# Azido-PEG4-alcohol: A Comprehensive Technical Guide to its Aqueous Solubility

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## Compound of Interest

Compound Name: Azido-PEG4-alcohol

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This technical guide provides an in-depth analysis of the water solubility of **Azido-PEG4-alcohol**, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the aqueous solubility of this reagent is critical for its effective application in various experimental and therapeutic contexts.

## Core Physicochemical Properties and Aqueous Solubility

**Azido-PEG4-alcohol**, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-ol, is a clear, colorless to pale yellow oil at room temperature. Its structure features a terminal azide group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This combination of a polar azide, a flexible and hydrophilic PEG chain, and a hydrogen-bonding hydroxyl group confers excellent solubility in aqueous media.<sup>[1][2][3]</sup>

The polyethylene glycol spacer is the key determinant of its high water solubility.<sup>[1][3]</sup> The repeating ether units in the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution. The terminal hydroxyl group further enhances this property.<sup>[4]</sup>

## Quantitative Solubility Data

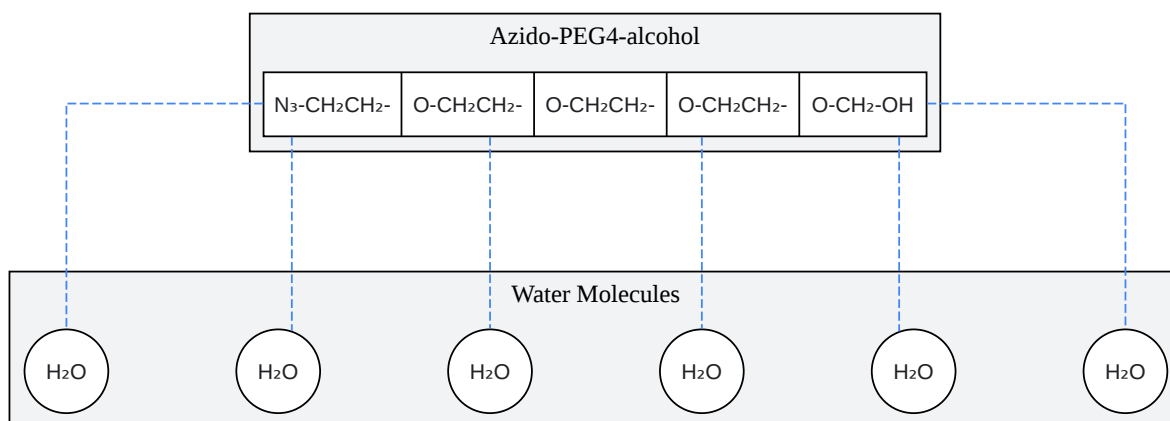
The aqueous solubility of **Azido-PEG4-alcohol** is consistently reported to be high. The following table summarizes the available quantitative data from various suppliers.

| Solvent                   | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |
|---------------------------|--------------------|--------------------------|-----------|
| Water (H <sub>2</sub> O)  | ≥ 100 mg/mL        | 456.12 mM                | [5][6][7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL        | 456.12 mM                | [5]       |

Note: The "≥" symbol indicates that the saturation point may be higher than the reported value. [6]

## Molecular Interaction with Water

The high aqueous solubility of **Azido-PEG4-alcohol** is a direct result of its molecular structure, which is optimized for interaction with water molecules. The following diagram illustrates the key hydrogen bonding interactions.



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Hydrogen bonding between **Azido-PEG4-alcohol** and water.

## Experimental Protocols

Detailed experimental protocols for the determination of **Azido-PEG4-alcohol**'s water solubility are not readily available in the public domain, such as in peer-reviewed literature. The reported solubility values are primarily provided by commercial suppliers as part of their product specifications. These values are likely determined through standard in-house procedures, which typically involve preparing saturated solutions and quantifying the dissolved solute concentration. A general approach would involve:

- **Preparation of a Saturated Solution:** Adding an excess amount of **Azido-PEG4-alcohol** to a known volume of purified water (e.g., deionized or distilled).
- **Equilibration:** Stirring or agitating the mixture at a controlled temperature for a sufficient period to ensure equilibrium is reached.
- **Separation of Undissolved Solute:** Centrifuging or filtering the solution to remove any undissolved **Azido-PEG4-alcohol**.
- **Quantification:** Determining the concentration of the solute in the clear supernatant. This could be achieved through various analytical techniques such as gravimetric analysis (after solvent evaporation), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

## Applications in Research and Drug Development

The excellent water solubility of **Azido-PEG4-alcohol** is a significant advantage in various applications:

- **Bioconjugation:** In "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the aqueous solubility of the PEGylated azide reagent facilitates reactions with biomolecules in physiological buffers without the need for organic co-solvents that could denature the target.<sup>[4][8]</sup>
- **Drug Delivery:** As a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the hydrophilic PEG spacer can improve the overall solubility and pharmacokinetic properties of the resulting conjugate.<sup>[6]</sup>

- **Surface Modification:** The hydroxyl group allows for the attachment of this molecule to surfaces, which can then be further functionalized via the azide group. The PEG spacer renders the surface more hydrophilic and resistant to non-specific protein adsorption.[4]

In summary, **Azido-PEG4-alcohol**'s high aqueous solubility, driven by its PEGylated structure, is a cornerstone of its utility in modern biochemical and pharmaceutical research. While specific, detailed experimental protocols for its solubility determination are not widely published, the consistently reported high solubility underscores its suitability for a broad range of aqueous-based applications.

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